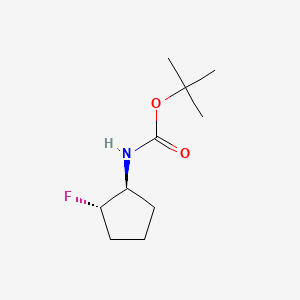![molecular formula C13H17BFNO2 B13563907 2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a fluorine atom on the pyridine ring and a boronic ester group attached via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and pinacolborane.
Borylation Reaction: The borylation of 2-fluoropyridine is carried out using a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation of the boronic ester.
Alkanes: Formed via reduction of the ethenyl linkage.
Applications De Recherche Scientifique
2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Materials Science: Used in the synthesis of conjugated polymers and other materials with electronic properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. This mechanism is widely utilized in the formation of carbon-carbon bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to the presence of the ethenyl linkage, which imparts distinct reactivity compared to other boronic esters. This linkage allows for additional functionalization and the formation of more complex molecules, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H17BFNO2 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2-fluoro-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H17BFNO2/c1-12(2)13(3,4)18-14(17-12)8-7-10-5-6-11(15)16-9-10/h5-9H,1-4H3/b8-7+ |
Clé InChI |
MTBZXFSENIMCOQ-BQYQJAHWSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(C=C2)F |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



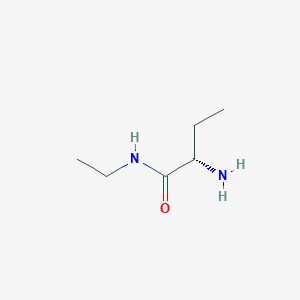
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)
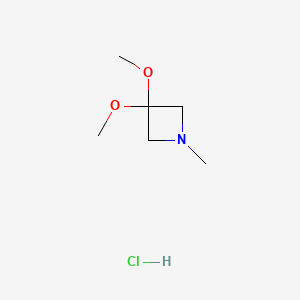
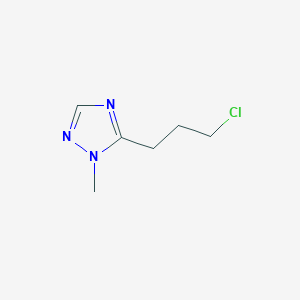
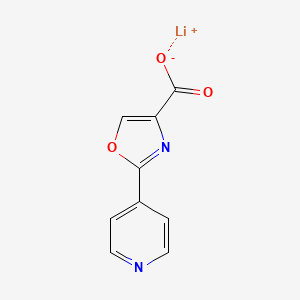
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
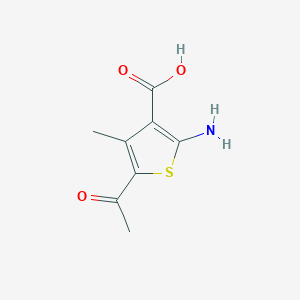
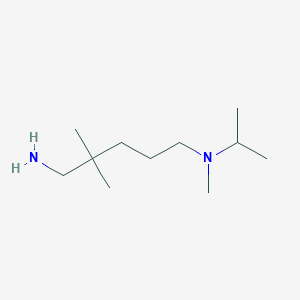
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
